![molecular formula C9H11NO B3282274 1-[3-(Aminomethyl)phenyl]ethanone CAS No. 748104-67-8](/img/structure/B3282274.png)
1-[3-(Aminomethyl)phenyl]ethanone
Overview
Description
1-[3-(Aminomethyl)phenyl]ethanone , also known by various other names such as 3-acetylphenylamine , m-aminoacetophenone , and 3’-aminoacetophenone , is a chemical compound with the molecular formula C₈H₉NO and a molar mass of 135.166 g/mol . It features an acetyl group (CH₃CO-) attached to a phenyl ring, with an amino group (-NH₂) at the para position (3-position) on the phenyl ring.
Physical and Chemical Properties Analysis
Scientific Research Applications
Photoremovable Protecting Group
1-[2-(2-hydroxyalkyl)phenyl]ethanone, a derivative of 1-[3-(Aminomethyl)phenyl]ethanone, has been introduced as a new photoremovable protecting group for carboxylic acids. This group is capable of protecting various carboxylic acids, releasing the acid efficiently upon photolysis in 70-85% isolated yields. This innovation is significant in organic synthesis and photopharmacology (Walters N. Atemnkeng et al., 2003).
Antimicrobial Activity
Derivatives of this compound have shown promise in antimicrobial applications. For instance, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone has exhibited significant antimicrobial activity. This compound, synthesized using 4-chlorophenol as a starting material, demonstrated efficacy against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).
Anti-Inflammatory Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, has been investigated for its anti-inflammatory properties. Molecular docking studies indicated good binding efficacy with specific proteins in Staphylococcus aureus, and ADMET studies confirmed the compound's favorable pharmacokinetic properties (Medicharla SRI SATYA et al., 2022).
Fungitoxicity
Compounds like 1-(3-(Benzylideneamino)phenyl)ethanone have demonstrated notable fungitoxic effects. These derivatives, synthesized from 1-(3-aminophenyl)ethanone and aryl aldehydes, showed significant inhibitory action against various fungi, demonstrating potential as fungicides (R. K. Mehton et al., 2009).
Synthesis of Heterocyclic Compounds
Derivatives of this compound have been utilized in the synthesis of heterocyclic compounds with potential antimicrobial properties. For instance, novel N-phenylacetamide bearing 1,2,4-triazole derivatives have been synthesized and characterized for their antimicrobial effectiveness (Li Bochao et al., 2017).
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKCBAQWXPAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


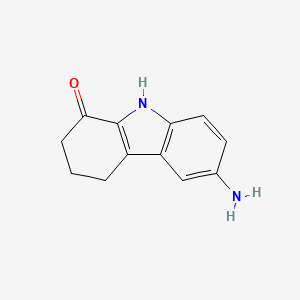
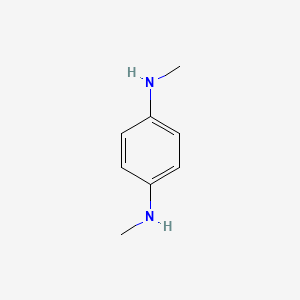
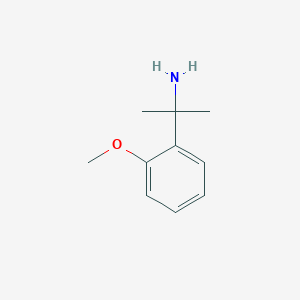
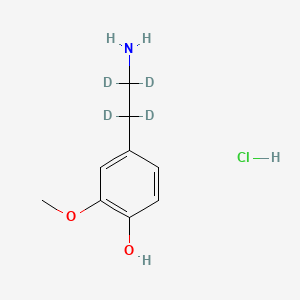
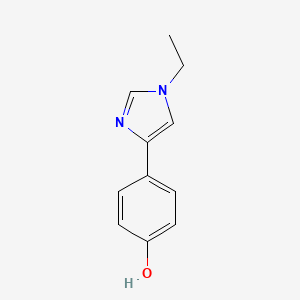
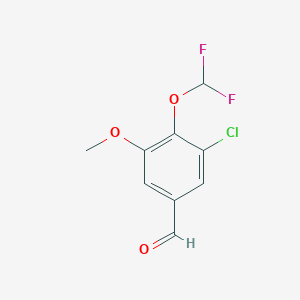
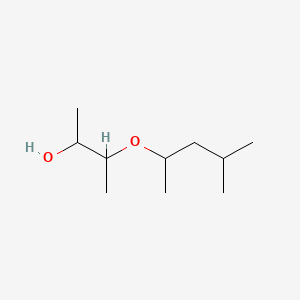
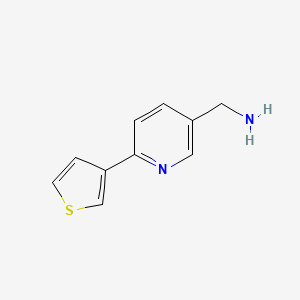
![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3282279.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B3282284.png)


